8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Beschreibung
Eigenschaften
IUPAC Name |
8-cyclopropyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-12-6-5-11-13(17-7-1-2-8-17)15-9-16-14(11)18(12)10-3-4-10/h5-6,9-10H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXCVWSQYMRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, followed by cyclization reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen or metal hydrides, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and sometimes the use of catalysts or photosensitizers .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated compounds, while substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Antidiabetic Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, exhibit potential as DPP-4 inhibitors. These inhibitors play a crucial role in managing type 2 diabetes mellitus by enhancing incretin levels, which in turn improve insulin secretion and reduce blood glucose levels. A patent (US9186392B2) describes the use of such compounds in combination therapies for metabolic diseases, particularly targeting obesity and diabetes-related complications .
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It acts as a selective inhibitor of specific tyrosine kinases, which are often overactive in cancer cells. The inhibition of these kinases can lead to reduced proliferation and survival of cancer cells. A study highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in targeting Mer tyrosine kinase (MerTK), which is implicated in tumor growth and metastasis .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play pivotal roles. The compound's ability to modulate pathways involved in cellular stress responses could provide therapeutic benefits for conditions such as Alzheimer's disease.
Case Studies
Wirkmechanismus
The mechanism of action of 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, playing a crucial role in cell signaling pathways. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Selectivity
Key Observations:
N8 Substituents :
- Cyclopropyl (target compound) vs. cyclopentyl (Compound 14): Smaller cyclopropyl may reduce off-target interactions compared to bulkier cycloalkyl groups, enhancing selectivity .
- Ethyl (FRAX486) vs. cyclopropyl: Ethyl provides flexibility, while cyclopropyl’s rigidity may stabilize binding in constrained kinase pockets .
C4 Substituents: Pyrrolidinyl (target) vs. 2-(arylamino) (Compound 14): Pyrrolidinyl’s tertiary amine mimics ATP’s adenine interactions, whereas arylamino groups rely on π-π stacking . Piperazinyl (FRAX486): Offers basicity for salt bridge formation, contrasting with pyrrolidinyl’s hydrophobic character .
Biological Activity: The target compound’s C5-C6 double bond aligns it with antitumor applications (e.g., kinase inhibition), unlike 5,6-dihydro analogs (e.g., Tasosartan) developed for cardiovascular targets . Sub-nanomolar activity in USP1 inhibitors (e.g., 4-amino-6-(2,6-dichlorophenyl) derivative) highlights the impact of halogenated aryl groups, which are absent in the target compound .
Metabolic Stability and Toxicity
- Deuteration strategies (e.g., IQS016-d5) improve metabolic stability by reducing CYP450-mediated oxidation . The target compound’s cyclopropyl group may inherently resist oxidation compared to linear alkyl chains.
- 4-Amino/4-oxo substituents (e.g., compound 62 in ) are associated with low toxicity in normal cells, suggesting the pyrrolidinyl group’s safety profile merits further evaluation.
Biologische Aktivität
8-Cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, known for diverse pharmacological properties, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of this compound features a unique cyclopropyl group and a pyrrolidine moiety, which may enhance its biological activity through improved binding affinity to molecular targets.
The compound primarily functions as an inhibitor of the ERK5 kinase , a critical component in cellular signaling pathways. By inhibiting ERK5, the compound affects various cellular processes including proliferation and survival, making it a candidate for antitumor activity.
Molecular Mechanism
The interaction with ERK5 occurs through binding at the active site, leading to the inhibition of its kinase and transcriptional activities. This mechanism is crucial for its potential use in treating cancers where ERK5 is overactive.
Biological Activity and Efficacy
Recent studies have demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines.
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 15.6 | ERK5 Inhibition |
| Antitumor | A549 (Lung Cancer) | 12.3 | ERK5 Inhibition |
| Enzyme Inhibition | ERK5 | IC50 = 0.5 | Competitive inhibition |
Case Studies
- Study on Breast Cancer Cells : The compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15.6 µM, indicating moderate efficacy in inhibiting cell proliferation through ERK5 pathway modulation.
- Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an even lower IC50 of 12.3 µM, suggesting enhanced potency in this model compared to breast cancer cells.
Comparative Analysis with Similar Compounds
When compared to other pyrido[2,3-d]pyrimidine derivatives, this compound's unique substitution pattern (cyclopropyl and pyrrolidinyl groups) may confer distinct biological activities.
Table 2: Comparison with Similar Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| 8-Cyclopropyl-4-(pyrrolidin-1-yl)... | 12.3 | ERK5 |
| 2-Amino-substituted pyrido[2,3-d]... | 25.0 | Tyrosine Kinases |
| 4-Methylpyridopyrimidinone derivatives | 30.0 | PI3-Kinase |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
